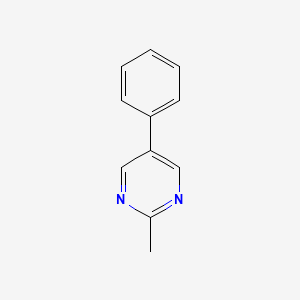

2-Methyl-5-phenylpyrimidine

Description

Properties

IUPAC Name |

2-methyl-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-12-7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUXFSGSZBDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301310673 | |

| Record name | 2-Methyl-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-47-6 | |

| Record name | 2-Methyl-5-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34771-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301310673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 2 Methyl 5 Phenylpyrimidine

Retrosynthetic Analysis and Strategic Disconnections for 2-Methyl-5-phenylpyrimidine

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most common approach involves the disconnection of the pyrimidine (B1678525) ring itself, leading back to acyclic precursors. This strategy, known as cyclocondensation, typically involves the reaction of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.

Disconnection 1: Cyclocondensation

This disconnection breaks the two C-N bonds formed during the cyclization step. This leads to acetamidine (B91507) (the N-C-N fragment providing the 2-methyl group) and a phenyl-substituted three-carbon electrophile. The three-carbon component can be a β-dicarbonyl compound, an α,β-unsaturated ketone, or a related species.

Disconnection 2: C-C Bond Formation (Arylation)

An alternative strategy focuses on the disconnection of the C5-phenyl bond. This approach starts with a pre-formed 2-methylpyrimidine (B1581581) ring that is halogenated or otherwise activated at the 5-position. The phenyl group is then introduced via a carbon-carbon bond-forming reaction, most commonly a palladium-catalyzed cross-coupling reaction. This leads to precursors such as 5-bromo-2-methylpyrimidine (B124572) and a phenyl-organometallic reagent (e.g., phenylboronic acid or phenylstannane).

Classical and Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic strategies, several classical and contemporary methods have been developed for the synthesis of this compound.

Cyclization Reactions and Precursor Chemistry

The classical and most direct route to the this compound core is through the cyclocondensation of acetamidine with a suitable three-carbon precursor bearing a phenyl group. A common precursor is a β-dicarbonyl compound or its synthetic equivalent. For instance, the reaction of acetamidine with a phenyl-substituted 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound can yield the desired pyrimidine ring.

A study on the synthesis of 2,4-disubstituted ethyl and methyl 5-pyrimidinecarboxylates utilized the reaction of acetamidine hydrochloride with ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoate in the presence of sodium methoxide (B1231860) in refluxing alcohol, achieving yields of 60% to 88%. njit.edu While this example leads to a 5-carboxylate derivative, the underlying principle of cyclocondensation with acetamidine is directly applicable.

Cross-Coupling Methodologies for Arylation

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds, which are particularly useful for the arylation of heterocyclic systems. The Suzuki and Stille cross-coupling reactions are prominent examples. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of a halide (or triflate) with an organoboron compound. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 5-bromo-2-methylpyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. The Suzuki reaction is widely favored due to the stability and low toxicity of the boronic acid reagents. One-pot double Suzuki couplings of dichloropyrimidines have been developed, showcasing the efficiency of this method for creating diarylated pyrimidines. nih.gov

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. wikipedia.org In this context, 5-bromo-2-methylpyrimidine could be coupled with a phenylstannane reagent. While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org The Stille reaction has been successfully used for the introduction of a phenyl ring at the C-5 position of a pyrimidine moiety using tributylphenylstannane in the presence of a palladium catalyst. researchgate.net

The general conditions for these cross-coupling reactions are summarized in the table below.

| Reaction | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature (°C) |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 |

| Stille Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | - | Toluene, Dioxane | 80-110 |

Multi-Component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrimidines. A study reported a nickel(II)-catalyzed dehydrogenative annulation of alcohols with amidines for pyrimidine synthesis. acs.org Specifically, the reaction of acetamidine with 1-phenylethanol (B42297) and benzyl (B1604629) alcohol in the presence of a nickel catalyst yielded 2-methyl-4,6-diphenylpyrimidine (B189483) with a 78% isolated yield. acs.org By selecting appropriate alcohol precursors, this methodology could be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In cross-coupling reactions, the choice of the palladium catalyst and the phosphine (B1218219) ligand can significantly impact the reaction efficiency. For instance, in Suzuki couplings, electron-rich and bulky phosphine ligands can improve the catalytic activity. The base also plays a critical role, with inorganic bases like potassium carbonate and cesium carbonate being commonly used.

For cyclocondensation reactions, the reaction temperature and the choice of solvent are important variables. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some pyrimidine syntheses. For example, a three-component reaction for the synthesis of 6-methyl-5-phenylpyrimidine-2,4-diamine (B96747) showed a significant increase in yield from 78% under reflux conditions (4 hours) to 92% with microwave irradiation (0.5 hours).

The table below presents a comparative analysis of different synthetic methods for pyrimidine derivatives, which can inform the optimization of the synthesis of this compound.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Yield (%) | Key Advantage |

| Cyclocondensation | Acetamidine, Phenyl-substituted β-dicarbonyl | Base (e.g., NaOMe) | Alcohol | 60-88 njit.edu | Direct ring formation |

| Suzuki Coupling | 5-Bromo-2-methylpyrimidine, Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Water | >80 nih.gov | Mild conditions, low toxicity reagents |

| Multi-component Reaction | Acetamidine, Alcohols | Ni(II) complex | Toluene | ~78 acs.org | High atom economy, convergent |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of pyrimidine synthesis, several greener approaches have been explored.

The use of water as a solvent is a key aspect of green chemistry. Three-component reactions for the synthesis of pyrimidine derivatives have been successfully carried out in water, offering an environmentally benign alternative to volatile organic solvents.

Catalysis is another cornerstone of green chemistry. The use of recyclable catalysts, such as choline (B1196258) hydroxide, has been reported for the synthesis of substituted pyrimidines. rsc.org Furthermore, metal-free synthesis methods, for example, using visible light-enabled photo-oxidation for the aromatization step in pyrimidine synthesis, circumvent the need for transition-metal catalysts. bohrium.com

Microwave-assisted synthesis is also considered a green technique as it often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. semanticscholar.org The application of these green methodologies to the synthesis of this compound can lead to more sustainable and environmentally friendly production processes.

Chemical Reactivity and Transformation Studies of 2 Methyl 5 Phenylpyrimidine

Electrophilic Substitution Reactions on the Phenyl Moiety of 2-Methyl-5-phenylpyrimidine

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. For instance, nitration of related 2-amino-5-phenylpyrimidines can lead to the introduction of a nitro group at the para position of the phenyl ring. rsc.org This suggests that the phenyl ring remains sufficiently activated for such substitutions. Similarly, other electrophilic substitution reactions like halogenation are plausible on the phenyl group under appropriate conditions.

While direct studies on the nitration of this compound are not extensively detailed in the provided results, the nitration of analogous compounds like 2-amino-5-p-nitrophenylpyrimidine is achieved through nitration of the corresponding phenylpyrimidines. rsc.orgresearchgate.net This indicates that the pyrimidine (B1678525) ring's presence influences the reactivity and orientation of substitution on the phenyl ring. For example, in the nitration of 4-phenylpyrimidine, the orientation of substitution on the phenyl ring is dependent on the nitrating agent used. cdnsciencepub.com

| Reaction | Reagent/Conditions | Product | Reference |

| Nitration | Nitrating agents | 2-Methyl-5-(nitro-phenyl)pyrimidine | rsc.orgresearchgate.net |

| Halogenation | Halogens (e.g., bromine) | 2-Methyl-5-(halo-phenyl)pyrimidine |

Nucleophilic Reactivity at Pyrimidine Ring Positions in this compound

The pyrimidine ring in this compound is electron-deficient and therefore susceptible to nucleophilic attack. This is a characteristic feature of pyrimidine chemistry.

The Chichibabin reaction, which involves the amination of nitrogen heterocycles, is a notable example of nucleophilic substitution. wikipedia.org In the case of 5-phenylpyrimidine (B189523), treatment with potassium amide in liquid ammonia (B1221849) (KNH2/NH3) results in a mixture of 2-amino- and 4-amino-5-phenylpyrimidine. researchgate.net Spectroscopic studies have shown the presence of an anionic C-4 adduct in this reaction. researchgate.net Mechanistic investigations into the amination of 5-phenylpyrimidine have revealed that the formation of 2-amino-5-phenylpyrimidine proceeds through a ring-opening and ring-closure sequence, known as the SN(ANRORC) mechanism. wur.nl

Furthermore, the presence of a good leaving group on the pyrimidine ring facilitates nucleophilic substitution. For example, 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine readily undergoes nucleophilic substitution with various nucleophiles, including active methylene (B1212753) compounds and aromatic amines. asianpubs.org Similarly, the methoxy (B1213986) group in 4-methoxy-2-phenylpyrimidine (B189508) can be displaced by nucleophiles. smolecule.com

| Reaction Type | Reagent | Position of Attack | Product | Reference |

| Chichibabin Amination | KNH2/NH3 | C-2 and C-4 | 2-Amino-5-phenylpyrimidine and 4-Amino-5-phenylpyrimidine | researchgate.net |

| Nucleophilic Substitution | Active Methylene Compounds | C-4 (of chloro-derivative) | 4-Substituted pyrimidines | asianpubs.org |

| Nucleophilic Substitution | Aromatic Amines | C-4 (of chloro-derivative) | 4-Substituted pyrimidines | asianpubs.org |

Metal-Catalyzed Functionalizations and Derivatizations of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide or triflate, is particularly relevant. libretexts.org

This methodology has been applied to synthesize various phenylpyrimidine derivatives. For instance, the Suzuki coupling of dichloropyrimidines with arylboronic acids allows for the regioselective synthesis of diarylated pyrimidines. mdpi.comnih.gov The synthesis of 2-(biphenyl-3-yl)-4-phenylpyrimidines has been achieved via a three-component reaction involving a Suzuki coupling step. researchgate.net

The phenyl group in 5-phenylpyrimidine derivatives can be introduced via a Suzuki-Miyaura coupling reaction between a halogenated pyrimidine and a phenylboronic acid in the presence of a palladium catalyst. This approach offers a versatile route to a wide range of substituted pyrimidines.

| Coupling Reaction | Catalyst | Reactants | Product | Reference |

| Suzuki-Miyaura | Palladium catalyst | Halogenated pyrimidine, Phenylboronic acid | Phenyl-substituted pyrimidine | |

| Suzuki-Miyaura | Palladium catalyst | Dichloropyrimidine, Arylboronic acid | Diarylpyrimidine | mdpi.comnih.gov |

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Treatment with organic peracids like m-chloroperbenzoic acid (m-CPBA) can result in the formation of N-oxides. clockss.org Specifically, the oxidation of this compound with hydrogen peroxide in acetic acid yielded this compound 1-oxide, along with 2-methyl-5-phenyl-4-pyrimidinone and benzoic acid. clockss.org

The methyl group on the pyrimidine ring can also be a site for oxidation. For example, the oxidation of a methylthio group at the 2-position to a sulfoxide (B87167) or sulfone has been reported for related pyrimidine derivatives.

Reduction reactions of pyrimidine derivatives are also known. For instance, the carboxylic acid group in 2-phenylpyrimidine-5-carboxylic acid can be reduced to an alcohol. While direct reduction studies on this compound were not found in the provided results, the reduction of nitro groups on the phenyl ring of related compounds to amino groups is a common transformation. rsc.orgresearchgate.net

| Reaction | Reagent/Conditions | Product(s) | Yield | Reference |

| N-Oxidation | Hydrogen peroxide/Acetic acid | This compound 1-oxide | 15% | clockss.org |

| 2-Methyl-5-phenyl-4-pyrimidinone | 22% | clockss.org | ||

| Benzoic acid | 12% | clockss.org |

Mechanistic Investigations of this compound Transformations

Mechanistic studies provide valuable insights into the reactivity of this compound. The formation of pyrimidines can be monitored in real-time using techniques like multidimensional NMR spectroscopy, which has revealed the presence of various intermediates in the reaction of carbonyl compounds with electrophiles. nih.gov

As previously mentioned, the Chichibabin amination of 5-phenylpyrimidine has been shown to proceed via the SN(ANRORC) mechanism, involving a ring-opening of an intermediate adduct followed by ring-closure to form the final aminated product. wur.nl This mechanism is a key feature of the nucleophilic substitution chemistry of certain pyrimidine derivatives.

Computational studies, such as those using B3LYP/6-31+G(d) methods, have been employed to investigate reaction pathways and conformational preferences in model Chichibabin reactions, providing a deeper understanding of the underlying principles governing these transformations. researchgate.net

Advanced Structural Elucidation Techniques for 2 Methyl 5 Phenylpyrimidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis of 2-Methyl-5-phenylpyrimidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

In ¹H NMR spectroscopy, the protons of the methyl group are expected to appear as a sharp singlet, typically in the upfield region. The protons on the phenyl ring will produce a multiplet in the aromatic region, while the protons on the pyrimidine (B1678525) ring will have distinct chemical shifts due to the influence of the nitrogen heteroatoms. For a closely related compound, 6-methyl-5-phenylpyrimidine-2,4-diamine (B96747), the methyl protons appear at approximately 2.35 ppm, and the phenyl protons resonate as a multiplet between 7.45 and 7.62 ppm.

¹³C NMR spectroscopy provides complementary information, identifying each unique carbon environment. The methyl carbon will have a characteristic upfield shift, while the carbons of the phenyl and pyrimidine rings will appear in the downfield aromatic region. A comparative analysis of chemical shifts in similar pyrimidine derivatives shows that the carbon atom to which a substituent is attached is significantly affected by the nature of that substituent (e.g., sulfur, oxygen, or nitrogen). bohrium.com

NMR is also instrumental in conformational analysis. The rotational freedom around the C-C single bond connecting the phenyl and pyrimidine rings allows for various conformations. The relative orientation of these two rings influences the magnetic environment of nearby protons, which can be probed using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). The absence or presence of NOE cross-peaks between the ortho-protons of the phenyl ring and the protons on the pyrimidine ring can provide direct evidence of the preferred solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures like 6-methyl-5-phenylpyrimidine-2,4-diamine.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Methyl (CH₃) | ~2.4 (s, 3H) | ~20-25 | Singlet due to no adjacent protons. |

| Phenyl (C₆H₅) | ~7.3-7.6 (m, 5H) | ~127-130 (ortho, meta, para) | Multiplet from overlapping signals. |

| Pyrimidine C2-H | ~8.5-8.8 (s, 1H) | ~158-162 | Downfield shift due to adjacent N atoms. |

| Pyrimidine C4-H/C6-H | ~8.9-9.2 (s, 2H) | ~155-160 | Distinct singlets, shifted downfield. |

| Phenyl C1 (ipso) | - | ~135-140 | Quaternary carbon, no ¹H signal. |

Mass Spectrometry (MS) in Structural Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized to a radical cation (M⁺•), the mass of which corresponds to the molecular weight of the compound.

The fragmentation of aromatic and heterocyclic compounds in MS follows predictable pathways, primarily driven by the formation of stable cations and neutral radicals. iitd.ac.in For this compound (C₁₁H₁₀N₂), the molecular ion peak (M⁺•) is expected to be strong due to the stability of the aromatic system. libretexts.org

Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would produce a prominent peak at [M-15]⁺.

Loss of hydrogen cyanide (HCN): Cleavage of the pyrimidine ring can lead to the expulsion of an HCN molecule, resulting in a peak at [M-27]⁺. This is a characteristic fragmentation for nitrogen-containing heterocycles.

Formation of a phenyl cation (C₆H₅⁺): Cleavage of the bond between the two rings could yield a peak at m/z 77. iitd.ac.in

Tropylium (B1234903) Ion Rearrangement: The benzylic fragment may rearrange to the stable tropylium ion, also contributing to signals in the m/z 91 region if fragmentation occurs differently. iitd.ac.in

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and its fragments with high accuracy, providing definitive confirmation of the molecular formula.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (Mass/Charge Ratio) | Proposed Neutral Loss |

| [C₁₁H₁₀N₂]⁺• (Molecular Ion) | 170 | - |

| [C₁₀H₇N₂]⁺ | 155 | •CH₃ |

| [C₁₀H₉N]⁺• | 143 | HCN |

| [C₆H₅]⁺ | 77 | C₅H₅N₂• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. ksu.edu.sa

The key functional groups in this compound give rise to distinct signals:

Aromatic C-H Stretching: These vibrations from both the phenyl and pyrimidine rings typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The methyl group will show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and heteroaromatic rings are characteristic and appear in the 1650-1400 cm⁻¹ region. These bands are often strong in both IR and Raman spectra.

Analysis of related structures, such as substituted phenylpyrimidines, confirms these assignments and aids in the detailed interpretation of the spectra. bohrium.com

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on general spectroscopic data and analysis of similar compounds. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |

| Aromatic C-H Stretch | 3100 - 3000 | IR (medium), Raman (strong) |

| Aliphatic C-H Stretch | 3000 - 2850 | IR (medium), Raman (medium) |

| C=N/C=C Ring Stretch | 1650 - 1400 | IR (strong), Raman (strong) |

| C-H In-Plane Bend | 1300 - 1000 | IR (medium) |

| C-H Out-of-Plane Bend | 900 - 675 | IR (strong) |

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis of this compound

The process begins with the growth of a high-quality single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. youtube.com As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector. youtube.com The intensities and positions of these diffracted beams are processed to generate an electron density map of the molecule. From this map, the positions of individual atoms are determined, and the molecular structure is refined. The analysis yields precise data on the crystal system, space group, and unit cell dimensions. For example, various substituted 5-phenylpyrimidine (B189523) derivatives have been found to crystallize in common space groups such as P2₁/c (monoclinic) and P-1 (triclinic). nih.goviucr.org

The crystal packing describes how individual molecules of this compound arrange themselves to form a stable, repeating lattice. The packing is governed by a network of non-covalent intermolecular interactions. For an aromatic-rich molecule like this, the primary interactions are expected to be:

π-π Stacking: The planar phenyl and pyrimidine rings can stack on top of each other, either in a face-to-face or an offset arrangement. This is a common and significant stabilizing interaction in aromatic compounds.

C-H···π Interactions: Hydrogen atoms from the methyl group or the aromatic rings can interact favorably with the electron-rich face of a nearby phenyl or pyrimidine ring.

C-H···N Interactions: The hydrogen atoms can also form weak hydrogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule.

Studies on related structures, such as diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), have shown the importance of weak interactions like C-H···O bonds in stabilizing the crystal structure, suggesting that analogous C-H···N interactions could be significant here. researchgate.net The interplay of these forces dictates the final crystal packing and influences physical properties like melting point and solubility.

A key conformational feature of this compound is the degree of twist between the phenyl and pyrimidine rings. This is quantified by the dihedral or torsion angle defined by the atoms connecting the two rings. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the pyrimidine ring, the two rings are generally not coplanar in the solid state.

Table 4: Representative Crystallographic Data for Substituted Phenylpyrimidine Derivatives

| Compound Derivative | Crystal System | Space Group | Phenyl-Pyrimidine Torsion Angle (°) | Reference |

| (4-(benzylamino)-6-methyl-2-phenylpyrimidin-5-yl)methanol | Monoclinic | P2₁/c | 26.4 | mdpi.com |

| (4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl)methanol | Monoclinic | P2₁/c | 9.5 | mdpi.com |

| 5-Ethyl-1-methyl-5-phenylpyrimidine-2,4,6-trione | Monoclinic | P2₁/c | Not specified, but non-planar | iucr.org |

| Ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate | - | - | 86.5 | nih.gov |

Theoretical and Computational Investigations of 2 Methyl 5 Phenylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbital Analysis of 2-Methyl-5-phenylpyrimidine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of this compound. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p), provide a balance of computational cost and accuracy for studying organic molecules. nih.govresearchgate.net

An optimized molecular structure reveals key geometric parameters. The electronic structure is further elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. wuxibiology.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed across the electron-deficient pyrimidine (B1678525) ring. This separation of frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap for a structurally similar compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, was found to be 5.0452 eV, suggesting significant stability. researchgate.net Molecular Electrostatic Potential (MEP) maps further visualize the electronic distribution, identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring, indicating them as sites for electrophilic attack, while positive potential (blue) would be located around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Chemical stability and reactivity |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The three-dimensional structure of this compound is not rigid due to the rotation around the single bond connecting the phenyl and pyrimidine rings. Conformational analysis is employed to identify the most stable arrangement (conformer) of the molecule. The key parameter in this analysis is the dihedral angle between the planes of the two aromatic rings.

Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrimidine ring, a completely planar conformation is energetically unfavorable. Computational studies on similar 2-phenylpyrimidine (B3000279) derivatives show that the phenyl ring is typically twisted relative to the pyrimidine ring, with reported dihedral angles ranging from 9.5° to 26.4°. mdpi.com

A Potential Energy Surface (PES) map can be generated by systematically rotating the dihedral angle and calculating the molecule's potential energy at each step. arxiv.orgyoutube.com This map reveals the energy landscape of the conformational changes. For this compound, the PES would show a global energy minimum at a non-zero dihedral angle, corresponding to the most stable, twisted conformation. The map would also reveal the energy barriers to rotation, providing information about the molecule's flexibility at different temperatures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions of this compound

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve.

MD simulations are also powerful for studying condensed phases, such as the liquid-crystal phases of similar phenyl-pyrimidine molecules. aps.org These simulations can predict phase transitions and characterize the orientational and positional ordering of molecules in different phases, which is governed by intermolecular forces like van der Waals interactions and electrostatic interactions between molecular quadrupoles. aps.org

Prediction of Spectroscopic Parameters and Computational Validation of Structural Models for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. DFT calculations are particularly effective for predicting vibrational (Infrared and Raman) and NMR spectra. nih.govrogue-scholar.org

By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical IR and Raman spectrum can be generated. researchgate.netnih.gov The calculated wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, typically resulting in excellent agreement with experimental spectra. nih.gov This comparison helps in the definitive assignment of vibrational modes to specific molecular motions (e.g., C-H stretching, ring breathing).

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The accuracy of these predictions allows for the validation of the proposed molecular structure and can help in assigning signals in complex experimental spectra.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Phenylpyrimidine Moiety

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3085 | 3088 | Phenyl C-H Stretch |

| ν2 | 1595 | 1600 | Pyrimidine Ring Stretch |

| ν3 | 1480 | 1482 | Phenyl Ring Stretch |

| ν4 | 1150 | 1155 | In-plane C-H Bend |

Reactivity Prediction and Mechanistic Insights from Computational Studies of this compound

DFT-based reactivity descriptors are powerful tools for predicting the chemical behavior of this compound. nih.govmdpi.com These descriptors are derived from the electronic structure and provide quantitative measures of a molecule's susceptibility to different types of chemical reactions.

The HOMO and LUMO energies are used to calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). researchgate.netmdpi.com A high chemical hardness, derived from a large HOMO-LUMO gap, indicates low reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. Local reactivity is often analyzed using Fukui functions or the Molecular Electrostatic Potential (MEP) map, which identify the specific atomic sites most prone to nucleophilic or electrophilic attack. scirp.org For this compound, the nitrogen atoms are predicted to be the most nucleophilic centers.

Computational studies can also elucidate reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. nih.gov This provides detailed mechanistic insights that are often difficult to obtain through experiments alone.

Table 3: Key Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Significance |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Hirshfeld Surface Analysis and Intermolecular Contact Studies of this compound Crystal Structures

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.commdpi.com The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the nature and closeness of intermolecular contacts.

For a crystal structure of this compound, the analysis would likely reveal that the crystal packing is dominated by H···H, C···H/H···C, and N···H/H···N contacts. nih.gov The C···H contacts may indicate the presence of weak C-H···π interactions between the methyl group or pyrimidine hydrogens and the π-system of an adjacent phenyl ring. The N···H contacts would point to weak C-H···N hydrogen bonds involving the pyrimidine nitrogen atoms. This analysis provides a detailed picture of the forces holding the molecules together in the solid state. researchgate.net

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution | Description |

|---|---|---|

| H···H | ~45% | Non-specific van der Waals forces |

| C···H / H···C | ~25% | van der Waals and possible C-H···π interactions |

| N···H / H···N | ~15% | Weak C-H···N hydrogen bonds |

| C···C | ~8% | π-π stacking interactions |

Applications of 2 Methyl 5 Phenylpyrimidine in Chemical Synthesis and Analytical Chemistry

Role as a Synthetic Precursor in the Construction of Complex Heterocyclic Systems

The 2-Methyl-5-phenylpyrimidine core serves as a foundational scaffold for the synthesis of a variety of more complex heterocyclic systems. While direct, extensive literature on the use of this compound as a starting material is still developing, the reactivity of the phenylpyrimidine moiety is well-documented through the use of its derivatives in constructing fused and substituted heterocycles. These reactions highlight the potential synthetic pathways available for this compound.

For instance, derivatives of phenylpyrimidine are actively used in the synthesis of novel bioactive molecules. In one study, a series of 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies. nih.gov This was achieved by strategically modifying the phenylpyrimidine core to interact with the kinase's active site. Similarly, other research has focused on creating novel antifungal agents by designing 2-phenylpyrimidine derivatives that target the enzyme CYP51, which is crucial for fungal cell membrane biosynthesis. nih.gov

Furthermore, the pyrimidine (B1678525) ring within the this compound structure is amenable to cyclization reactions to form fused heterocyclic systems. Research has demonstrated the synthesis of fused pyrimidines, such as pyrimido[4,5-d]pyrimidines, from appropriately substituted pyrimidine precursors. researchgate.net These fused systems often exhibit interesting biological activities and are of significant interest in medicinal chemistry. The synthesis of novel 5-hydroxymethylpyrimidines has also been achieved starting from a 2-phenylpyrimidine derivative, showcasing the utility of this core in accessing other functionalized pyrimidine structures. mdpi.com Although these examples start from derivatives, they underscore the synthetic potential inherent in the this compound scaffold for generating diverse and complex heterocyclic architectures.

Derivatization for Advanced Materials Research

The electronic properties of the phenylpyrimidine core make this compound and its derivatives attractive candidates for applications in materials science, particularly in the field of organic electronics. The derivatization of the this compound moiety has been shown to yield materials with promising photophysical properties for use in organic light-emitting diodes (OLEDs).

The electron-deficient nature of the pyrimidine ring, combined with the electron-donating or -withdrawing capabilities of substituents on the phenyl group, allows for the fine-tuning of the electronic and luminescent properties of its derivatives. ktu.edunih.gov Research has shown that pyrimidine derivatives can be incorporated as building blocks in various components of OLEDs, including phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron transporting materials. spiedigitallibrary.org

A notable example is the development of bis-4,6-(3,5-dipyridylphenyl)-2-methylpyrimidine derivatives, which have demonstrated variable optoelectronic properties based on the positioning of nitrogen atoms in the peripheral pyridine rings. spiedigitallibrary.org These modifications have led to a significant increase in electron mobility, a crucial factor for efficient electron transport in OLEDs. spiedigitallibrary.org Another study reported on derivatives of phenyl pyrimidine with different donor moieties that function as emitters in OLEDs, achieving high thermal stability and external quantum efficiencies of up to 10.6%. ktu.edunih.gov These findings highlight the potential of the this compound scaffold in the design of novel materials for advanced electronic applications.

Table 1: Properties of Phenylpyrimidine Derivatives in OLEDs

| Compound Type | Application in OLEDs | Key Properties | Reference |

| bis-4,6-(3,5-dipyridylphenyl)-2-methylpyrimidine derivatives | Electron Transport Material | High electron mobility, tunable optoelectronic properties | spiedigitallibrary.org |

| Phenyl pyrimidine with triphenylamino or 4,4'-dimethoxytriphenylamino donors | Emitter | High thermal stability, high external quantum efficiency | ktu.edunih.gov |

Development of Ligands and Catalysts Incorporating the this compound Moiety

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making this moiety a potential ligand for coordination with metal ions. The resulting metal complexes can exhibit interesting catalytic and photophysical properties. While the direct use of this compound as a ligand is not extensively documented, studies on closely related phenylpyrimidine derivatives demonstrate the principle and potential of this structural motif in coordination chemistry and catalysis.

For example, copper(I) complexes with 5-phenylpyrimidine-2-thiolate have been synthesized and shown to possess unique optical properties and high catalytic performance in the visible-light-directed aerobic oxidative hydroxylation of arylboronic acids to phenols. rsc.org This highlights the ability of the phenylpyrimidine core to facilitate catalytic transformations when coordinated to a suitable metal center. The versatility of triazolopyrimidine ligands, which share structural similarities with phenylpyrimidines, in forming metal complexes with applications in medicinal chemistry and as building blocks for metal-organic frameworks (MOFs) further supports the potential of the this compound scaffold in these areas. mdpi.com

The development of transition metal complexes with various organic ligands is a burgeoning field of research, with applications ranging from synthetic chemistry to materials science and medicine. mdpi.comrsc.org The ability to tune the electronic and steric properties of the this compound ligand through derivatization offers a pathway to designing novel catalysts with specific activities and selectivities.

Utility in Combinatorial Chemistry and Chemical Library Synthesis Methodologies

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. The this compound scaffold, with its potential for functionalization at multiple positions, is well-suited for use in the construction of chemical libraries.

While direct examples of large-scale combinatorial libraries based solely on the this compound core are not prominent in the literature, the principles of library design strongly support its utility. Privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets, are often used as the basis for combinatorial library design. researchgate.net The phenylpyrimidine motif is present in numerous bioactive molecules, suggesting its potential as a privileged scaffold.

The synthesis of libraries of related compounds can be achieved through parallel synthesis techniques, where reactions are carried out simultaneously in an array of reaction vessels. mrs-j.orgmdpi.com The this compound core can be derivatized at the methyl group, the phenyl ring, and potentially at the pyrimidine ring itself, allowing for the introduction of a wide range of chemical diversity. For example, a library of 2-phenylpyrimidine derivatives was synthesized to explore novel inhibitors for Bruton's tyrosine kinase, demonstrating the feasibility of creating focused libraries around this core structure. nih.gov The amenability of the phenylpyrimidine scaffold to various synthetic transformations makes it a promising candidate for the generation of diverse chemical libraries for high-throughput screening.

Significance as a Route-Specific Chemical Marker in Forensic Chemistry

In the field of forensic chemistry, the identification of specific impurities in illicit drug samples can provide valuable intelligence about the synthetic route used in their clandestine production. A close isomer of this compound, namely 4-methyl-5-phenylpyrimidine, has been identified as a significant route-specific marker for the Leuckart synthesis of amphetamine. researchgate.netmurdoch.edu.au

The Leuckart reaction is a common method for the illicit production of amphetamine from phenyl-2-propanone (P2P). nih.govuwaterloo.ca During this synthesis, side reactions can lead to the formation of various byproducts, including pyrimidine derivatives. The detection of 4-methyl-5-phenylpyrimidine in a seized amphetamine sample is a strong indicator that the Leuckart method was employed. researchgate.net Another related compound, 4-amino-6-methyl-5-phenylpyrimidine, has also been identified as a marker for amphetamine synthesis starting from α-phenylacetoacetonitrile (APAAN). researchgate.net

Given the structural similarity and the shared synthetic precursors, it is plausible that this compound could also be formed as a byproduct in certain variations of clandestine amphetamine synthesis. The analysis of seized drug samples for the presence of such marker compounds is typically performed using gas chromatography-mass spectrometry (GC-MS). nist.govrsc.orgnih.govnist.govumich.edu The identification of a specific pyrimidine isomer, such as this compound, could provide forensic chemists with more detailed information about the specific conditions and precursors used in the illicit manufacturing process, thereby aiding in law enforcement investigations.

Table 2: Phenylpyrimidine-based Forensic Markers in Amphetamine Synthesis

| Compound | Associated Synthesis Route | Significance | Reference |

| 4-Methyl-5-phenylpyrimidine | Leuckart synthesis of amphetamine | Route-specific marker | researchgate.netmurdoch.edu.au |

| 4-Amino-6-methyl-5-phenylpyrimidine | Amphetamine synthesis from APAAN | Route-specific marker | researchgate.net |

| This compound | Potential marker | Could provide further details on synthesis conditions | - |

Future Directions and Emerging Research Avenues for 2 Methyl 5 Phenylpyrimidine Chemistry

Development of Novel and Efficient Synthetic Methodologies for 2-Methyl-5-phenylpyrimidine

The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research, with a continuous drive towards methodologies that offer high yields, operational simplicity, and environmental benignity. While classical condensation reactions have been traditionally employed, the future of this compound synthesis lies in the adoption and refinement of modern synthetic strategies.

One promising avenue is the advancement of multicomponent reactions (MCRs) . These one-pot processes, where three or more reactants combine to form a single product, offer significant advantages in terms of atom economy and reduced waste generation. The development of novel MCRs specifically tailored for the synthesis of this compound, potentially utilizing readily available starting materials, could revolutionize its production.

Furthermore, the application of green chemistry principles is set to redefine the synthesis of this compound. This includes the exploration of:

Mechanochemical Synthesis: Utilizing mechanical force, such as ball milling, to drive chemical reactions in the absence of bulk solvents, thereby reducing environmental impact and often leading to higher yields and shorter reaction times.

Flow Chemistry: Performing reactions in continuous flow reactors offers precise control over reaction parameters, enhanced safety, and facile scalability. The development of a continuous flow process for this compound synthesis would be a significant step towards its large-scale and sustainable production.

Alternative Energy Sources: Microwave irradiation and sonication have emerged as powerful tools in organic synthesis. researchgate.netresearchgate.net These techniques can significantly accelerate reaction rates and improve yields in the synthesis of pyrimidine derivatives, and their application to this compound is a key area for future investigation.

The optimization of catalytic systems is another critical aspect. The discovery of novel, highly efficient, and recyclable catalysts for the key bond-forming steps in the synthesis of this compound will be instrumental in developing more sustainable and cost-effective production methods.

Exploration of Undiscovered Reactivity Patterns and Green Chemical Transformations of this compound

Beyond its synthesis, the exploration of the inherent reactivity of the this compound core is a frontier ripe for discovery. Understanding and harnessing its reactivity will unlock new avenues for the creation of diverse and complex molecular architectures.

A key area of future research will be the selective functionalization of the pyrimidine ring . The development of methods for regioselective C-H activation and subsequent arylation, alkylation, or other modifications of the this compound scaffold would provide direct access to a wide array of novel derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already proven effective for the synthesis of various phenylpyrimidine derivatives and could be further explored for the late-stage functionalization of the this compound core. nih.govresearchgate.net

The investigation of cycloaddition reactions involving the pyrimidine ring as either a diene or a dienophile could lead to the construction of novel polycyclic and heterocyclic systems with unique three-dimensional structures.

In line with the principles of green chemistry, future research will also focus on developing more environmentally friendly transformations. This includes the use of photocatalysis , which utilizes visible light to drive chemical reactions, offering a mild and sustainable alternative to traditional thermal methods. The exploration of photocatalytic reactions for the functionalization or transformation of this compound could lead to the discovery of novel and eco-friendly synthetic routes.

Advanced Computational Modeling for Structure-Reactivity Relationships in this compound Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. For this compound and its derivatives, advanced computational modeling will play a pivotal role in accelerating discovery and design.

Density Functional Theory (DFT) calculations can be employed to:

Elucidate reaction mechanisms for both the synthesis and subsequent transformations of this compound.

Predict the regioselectivity of functionalization reactions, guiding experimental efforts.

Calculate various molecular properties, such as electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential, to understand and predict the reactivity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be developed for derivatives of this compound. These models can correlate structural features with specific biological activities or physical properties, enabling the rational design of new compounds with desired characteristics.

The following table provides a hypothetical example of data that could be generated through computational modeling to understand the influence of substituents on the electronic properties of this compound derivatives.

| Derivative | Substituent at C4 | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Reactivity |

| 1 | -H | -6.5 | -1.2 | 5.3 | Moderate |

| 2 | -NO2 | -7.2 | -2.0 | 5.2 | Increased electrophilicity |

| 3 | -NH2 | -5.8 | -0.9 | 4.9 | Increased nucleophilicity |

| 4 | -OCH3 | -6.1 | -1.0 | 5.1 | Increased nucleophilicity |

This is a hypothetical data table for illustrative purposes.

Such computational data can guide synthetic chemists in selecting the most promising derivatives for specific applications, thereby saving time and resources.

Potential for Integration into Novel Chemical Systems and Methodologies

The unique structural and electronic properties of this compound make it an attractive building block for the construction of more complex and functional chemical systems. Future research will likely explore its integration into a variety of novel applications.

One exciting possibility is its use as a ligand in coordination chemistry and catalysis . The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, and by modifying the substituents on the ring, the electronic and steric properties of the resulting metal complexes can be fine-tuned. This could lead to the development of new catalysts for a range of organic transformations.

Furthermore, this compound derivatives could be incorporated into supramolecular assemblies and functional materials . The phenyl and pyrimidine rings can participate in π-π stacking and other non-covalent interactions, enabling the self-assembly of ordered structures. By introducing appropriate functional groups, materials with interesting photophysical, electronic, or sensing properties could be designed and synthesized.

The development of molecular probes and sensors based on the this compound scaffold is another promising area. By attaching fluorophores or other signaling units, molecules could be designed to selectively bind to specific analytes, leading to a detectable change in their properties.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.